4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17832424
Molecular Formula: C9H14ClN3
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine -](/images/structure/VC17832424.png)
Specification
Molecular Formula | C9H14ClN3 |
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Molecular Weight | 199.68 g/mol |
IUPAC Name | 4-chloro-1-[(1-methylcyclobutyl)methyl]pyrazol-3-amine |
Standard InChI | InChI=1S/C9H14ClN3/c1-9(3-2-4-9)6-13-5-7(10)8(11)12-13/h5H,2-4,6H2,1H3,(H2,11,12) |
Standard InChI Key | PQGMSXWZQDKUKU-UHFFFAOYSA-N |
Canonical SMILES | CC1(CCC1)CN2C=C(C(=N2)N)Cl |
Introduction
Structural Characterization and Nomenclature
4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine belongs to the pyrazole amine family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The core structure features a chlorine substituent at the 4-position and a (1-methylcyclobutyl)methyl group at the 1-position of the pyrazole ring . The molecular formula is inferred as C₉H₁₄ClN₃, with a molecular weight of 199.68 g/mol, based on structural analogs such as 4-chloro-1-[(3-methylcyclobutyl)methyl]-1H-pyrazol-3-amine (CAS 2137988-36-2) .
The IUPAC name derives from the parent pyrazole system, with substituents prioritized according to positional numbering. The (1-methylcyclobutyl)methyl group consists of a cyclobutane ring with a methyl substituent at the 1-position, connected via a methylene bridge to the pyrazole nitrogen . Key structural features include:
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Pyrazole core: Provides aromaticity and sites for electrophilic substitution.
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Chlorine at C4: Enhances electronic withdrawal, influencing reactivity.
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Bulky (1-methylcyclobutyl)methyl group: Introduces steric hindrance and modulates solubility .
Comparative analysis with analogs like 4-chloro-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine (C₁₀H₁₆ClN₃, MW 213.71 g/mol) highlights how alkyl chain length on the cyclobutyl group affects molecular weight and lipophilicity.
Synthesis and Chemical Reactivity
Synthetic Routes
While no direct synthesis literature exists for 4-chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine, plausible pathways can be extrapolated from related compounds:
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Cyclobutylmethylation: Reaction of 4-chloro-1H-pyrazol-3-amine with (1-methylcyclobutyl)methyl bromide under basic conditions .
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Ring Construction: Cyclocondensation of hydrazine derivatives with β-ketonitriles, followed by chlorination and alkylation .
A representative synthetic scheme for a related compound, 4-chloro-1-[(3-methylcyclobutyl)methyl]-1H-pyrazol-3-amine, involves:
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Step 1: Protection of the pyrazole amine using tert-butoxycarbonyl (Boc) groups.
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Step 2: Alkylation with (3-methylcyclobutyl)methyl mesylate.
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Step 3: Deprotection and purification via column chromatography .
Reactivity Profile
The chlorine atom at C4 is susceptible to nucleophilic aromatic substitution (NAS), enabling derivatization at this position. The amine group at C3 participates in condensation reactions, forming Schiff bases or amides . Computational studies on analogs predict moderate hydrogen bond donor capacity (1 donor) and acceptor capacity (2 acceptors), influencing solubility and crystal packing .
Property | Value (Predicted) | Source Compound Reference |
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XLogP3 | 2.1–2.5 | |
Rotatable Bond Count | 1 | |
Topological Polar SA | 41.5 Ų |
Physicochemical Properties
Thermodynamic Parameters
Data from analogous structures suggest:
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Melting Point: Estimated 120–140°C (decomposition observed in similar chloropyrazoles) .
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Solubility: Low aqueous solubility (<1 mg/mL) due to hydrophobic cyclobutyl and methyl groups; soluble in DMSO and dichloromethane .
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Stability: Stable under inert conditions but may degrade via hydrolysis of the amine group in acidic environments .
Spectroscopic Data
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IR Spectroscopy: N-H stretch (3300–3400 cm⁻¹), C-Cl stretch (750 cm⁻¹), and aromatic C=C vibrations (1600 cm⁻¹) .
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NMR (¹H): Expected signals include:
Biological and Industrial Applications
Agrochemical Uses
Chlorinated pyrazoles are employed in herbicide formulations. The bulky substituent in 4-chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine may reduce soil mobility, extending residual activity .
Future Research Directions
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Synthetic Optimization: Develop scalable routes using continuous flow chemistry.
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Crystallography: Determine single-crystal structure to elucidate conformation.
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SAR Studies: Modify the cyclobutyl group to enhance bioactivity.
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